Furan, 3-nonyl-

Description

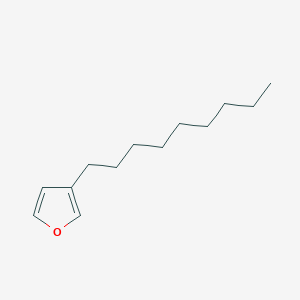

Structure

2D Structure

3D Structure

Properties

CAS No. |

40015-00-7 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

3-nonylfuran |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 |

InChI Key |

WZWIIPUWNBHXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Furan, 3 Nonyl and Its Derivatives

Strategies for the Construction of the 3-Nonylfuran Core

The formation of the 3-nonylfuran framework is the initial and crucial step in the synthesis of this compound and its derivatives. Various strategies have been developed to achieve this, including those based on alkoxyallenes and cyclization reactions.

Alkoxyallene-Based Synthetic Approaches to 3-Nonylfuran Derivatives

Alkoxyallenes have emerged as versatile building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds. researchgate.netnih.gov Lithiated alkoxyallenes, in particular, react readily with a range of electrophiles to generate products with unique substitution patterns, which can then be transformed into furan (B31954) derivatives. nih.govrsc.org

A notable application of this methodology is in the synthesis of preussin (B1679086) and its analogs. rsc.orgsci-hub.se In these syntheses, a racemic 3-nonyl-substituted methoxyallene (B81269) derivative is first lithiated and then reacted with an electrophile such as phenylethanal. rsc.orgsci-hub.se The resulting allenyl alcohol undergoes a silver nitrate-catalyzed 5-endo-trig cyclization to yield diastereomeric dihydrofuran derivatives. rsc.orgsci-hub.se Subsequent acid hydrolysis of the enol ether moiety furnishes heterocyclic ketones, which can be stereoselectively reduced to afford 2-benzyl-5-nonylfuran-3-ol derivatives. rsc.orgsci-hub.se This approach demonstrates the utility of alkoxyallenes in constructing complex furan-containing molecules.

A general retrosynthetic analysis for compounds with a preussin skeleton, which features a substituted furan ring, highlights the importance of allenyl alcohols or amines as key intermediates derived from nucleophilic alkoxyallenes and appropriate electrophiles. sci-hub.se

Cyclization Reactions in 3-Nonylfuran Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of furan rings. Several methods have been investigated for the synthesis of 3-substituted furans, including those that could be adapted for Furan, 3-nonyl-. One historical approach involves the thermal cyclization and dehydration of 1,2,3,4-tetraols. rsc.org Another established method is the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds to form furans. acs.org

More contemporary methods often employ transition metal catalysis to facilitate the cyclization process. For instance, rhodium-catalyzed hydroformylation of substituted propargylic alcohols provides a regioselective route to 3-substituted furans under mild conditions. This method has been shown to be effective for the synthesis of 3-aryl-substituted furans and could potentially be applied to the synthesis of 3-alkyl-substituted furans like Furan, 3-nonyl-. The reaction proceeds by the hydroformylation of the propargylic alcohol, followed by cyclization to form the furan ring.

Iodocyclization of 3-alkyne-1,2-diols has also been utilized to construct the furan nucleus in the synthesis of furan fatty acids. lboro.ac.uk This strategy involves the formation of the furan ring through an iodine-mediated cyclization of an acyclic precursor. lboro.ac.uk

The following table summarizes some cyclization strategies relevant to the synthesis of 3-substituted furans:

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Ref. |

| Thermal Cyclization/Dehydration | 1,2,3,4-Tetraols | Heat | rsc.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Dehydrating Agent (e.g., TiCl₄) | acs.org |

| Rhodium-Catalyzed Hydroformylation | Substituted Propargylic Alcohols | [Rh(OAc)₂]₂, PPh₃, CO/H₂ | |

| Iodocyclization | 3-Alkyne-1,2-diols | N-Iodosuccinimide (NIS) | lboro.ac.uk |

| Silver-Catalyzed 5-endo-trig Cyclization | Allenyl Alcohols | Silver Nitrate | rsc.orgsci-hub.se |

Novel Synthetic Routes to Substituted Furans and Analogs Relevant to 3-Nonylfuran

The development of novel synthetic methods for substituted furans is an active area of research. One biomimetically-inspired route involves the oxidation of 1,3-dienes to form endoperoxides, followed by a dehydration/aromatization step to generate the furan ring. lboro.ac.uk This approach mimics the biosynthesis of furan fatty acids and has been applied to a variety of substrates. lboro.ac.uk

Another novel strategy involves a transition-metal-free cascade reaction of alkynyl sulfoxides with ynol ethers, promoted by boron trifluoride diethyl etherate, to produce tetrasubstituted furans. sioc-journal.cn This process proceeds through a cross-coupling, a -sulfonium rearrangement, and a 5-exo-dig heterocyclization. sioc-journal.cn

Furthermore, new routes to 3-substituted furans have been developed from non-furanoid precursors via unsaturated lactones, utilizing a modified Wittig reaction as a key step. tandfonline.com This method is particularly useful for the synthesis of 3,4-disubstituted furans. tandfonline.com The synthesis of 3(2H)-furanones, which can be precursors to furans, has also been achieved through various novel methods, including the base-induced intramolecular cyclization of sulfonium (B1226848) salts and the gold-catalyzed cycloisomerization of allenic hydroxyketones. organic-chemistry.org

Metal-Catalyzed Reactions in Furan, 3-Nonyl- Derivative Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules, including furan derivatives. mdpi.com Various metals, such as palladium, rhodium, gold, and copper, have been employed to catalyze key bond-forming reactions in furan synthesis. tandfonline.comrsc.orgnih.govmdpi.com

Palladium-catalyzed reactions are particularly prevalent. For instance, a palladium-catalyzed Heck reaction can be used to prepare the precursors for platinum-catalyzed cyclizations that form fused furans. researchgate.net Palladium catalysis is also central to a general route for accessing furan fatty acids, where it facilitates a formal cyclization to construct the furan ring system. lboro.ac.uk

Rhodium catalysts, as mentioned earlier, are effective for the hydroformylation of propargylic alcohols to yield 3-substituted furans. Gold catalysts have been shown to be effective in the regioselective synthesis of 2- and 3-alkynyl furans and in the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones. organic-chemistry.orgnih.gov Copper catalysis has been utilized in the synthesis of trifluoromethyl-substituted 2H-furan derivatives through a cascade cyclic reaction. rsc.org

The following table provides examples of metal-catalyzed reactions used in the synthesis of furan derivatives:

| Metal Catalyst | Reaction Type | Substrate | Product | Ref. |

| Palladium(II) | Oxidative Cyclization | Benzofuran (B130515) Precursor | Benzofuran Derivative | rsc.org |

| Palladium(0) | Formal Cyclization | Acyclic Precursors | Furan Fatty Acids | lboro.ac.uk |

| Rhodium(II) Acetate (B1210297) | Hydroformylation/Cyclization | Propargylic Alcohols | 3-Aryl-Substituted Furans | |

| Gold(I) | Cycloisomerization | Allenic Hydroxyketones | 3(2H)-Furanones | organic-chemistry.org |

| Gold | Regioselective Alkynylation | Furans | Alkynyl Furans | nih.gov |

| Copper | Cascade Cyclic Reaction | Enaminones and N-tosylhydrazones | 2-Amino-3-trifluoromethyl-substituted 2H-furans | rsc.org |

| Platinum(II) | Cyclization | 3-(2-formylcycloalkenyl)-acrylic amides | 3,4-Fused Furans | researchgate.net |

Biomimetic Synthetic Approaches to Natural Products Featuring Furan, 3-Nonyl- Motifs

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. This approach can often lead to efficient and elegant syntheses of complex molecules. lboro.ac.uk Several furan-containing natural products have been synthesized using biomimetic strategies.

The synthesis of certain furan fatty acids has been accomplished by mimicking their proposed biosynthesis. lboro.ac.uk This involves the oxidation of a conjugated diene with singlet oxygen to form an endoperoxide, which is then dehydrated and aromatized to the furan ring using a reagent like the Appel reagent. lboro.ac.uk This method provides a mild, metal-free way to construct the furan core. lboro.ac.uk

The total synthesis of benzofuran neolignans has also been approached through biomimetic routes. rsc.org These syntheses often involve the construction of a key furan precursor which is then elaborated to the final natural product. rsc.org For example, the synthesis of liphagal, a marine natural product, involved a one-pot furan annulation of a substituted aldehyde to furnish a bromobenzofuran intermediate. rsc.org

Similarly, the synthesis of other naturally occurring furan derivatives, such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and pichiafuran C, has been achieved through biomimetic single-step syntheses. researchgate.net These approaches often involve the etherification of a readily available furan precursor like 5-(hydroxymethyl)-2-furaldehyde (HMF), which can be derived from biomass. researchgate.net

The following table lists some natural products with furan motifs and the key aspects of their biomimetic synthesis:

| Natural Product/Analog | Key Biomimetic Step | Precursor(s) | Ref. |

| Furan Fatty Acids (F-acids) | Oxidation of 1,3-dienes and dehydration/aromatization | Conjugated Dienes | lboro.ac.uk |

| Benzofuran Neolignans | Furan annulation | Substituted Aldehydes | rsc.org |

| Liphagal | One-pot furan annulation | Substituted Aldehyde | rsc.org |

| 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde | Single-step etherification | 5-(Hydroxymethyl)-2-furaldehyde (HMF) | researchgate.net |

| Pichiafuran C | Two-step procedure including a biomimetic approach | 5-(Hydroxymethyl)-2-furaldehyde (HMF) | researchgate.net |

| Plakorsins A and B | Phosphine-catalyzed Michael addition and Pd-catalyzed Heck reaction | Not specified | mdpi.com |

Mechanistic Investigations of Furan, 3 Nonyl Formation and Reactions

Elucidation of Reaction Pathways and Transition States

The formation and reaction of 3-substituted furans like furan (B31954), 3-nonyl-, proceed through various pathways involving distinct intermediates and transition states. Theoretical and experimental studies on related furan systems provide insight into these mechanisms.

One key pathway is the cyclization of precursor molecules. For instance, the synthesis of dihydrofuran derivatives, which can be precursors to substituted furans, can occur via a silver nitrate-catalyzed 5-endo-trig cyclization of a 3-nonyl-substituted methoxyallene (B81269) derivative. researchgate.netresearchgate.net

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for furan ring systems. For example, in the hydrogenation of furan on a Palladium (Pd(111)) surface, the reaction proceeds via sequential hydrogenation of the carbon atoms. rsc.orgrsc.org The initial hydrogenation at the α-carbon makes the subsequent ring-opening more facile, indicating that a hydrofuran (HF) species is a key reactive intermediate that determines whether the reaction leads to full hydrogenation or ring cleavage. rsc.orgrsc.org The energy barriers for different bond cleavages (O–αC, αC–βC, and βC–βC) have been calculated, showing that C–O bond breaking is the most favorable pathway for ring opening. rsc.org

The atmospheric oxidation of furans, another important reaction class, is typically initiated by hydroxyl (OH) radicals. The reaction primarily begins with the addition of the OH radical to the C2 or C5 position of the furan ring, forming a highly chemically activated adduct radical. acs.org This adduct can then be stabilized or undergo isomerization by breaking a C-O bond, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. acs.org The ring-opening of the furan-2-OH adduct is considered a reversible process. acs.org

The table below summarizes calculated energy barriers for key reaction steps in furan ring transformations, providing a quantitative look at the favorability of different pathways.

| Reaction Step | Catalyst/Environment | Forward Energy Barrier (eV) | Backward Energy Barrier (eV) | Source |

| Furan Ring Opening (O–αC cleavage) | Pd(111) | 1.24 | - | rsc.org |

| Furan Ring Opening (αC–βC cleavage) | Pd(111) | 1.84 | - | rsc.org |

| Furan Ring Opening (βC–βC cleavage) | Pd(111) | 2.37 | - | rsc.org |

| Hydrofuran (HF) Ring Opening | Pd(111) | 0.45 lower than hydrogenation | - | rsc.org |

| Furan Ring Hydrogenation | Pd(111) | 0.06 lower than ring opening | - | rsc.org |

Role of Catalysis in Furan, 3-Nonyl- Derivative Transformations

Catalysis is fundamental to the synthesis and transformation of furan derivatives, enabling reactions to proceed with high efficiency and selectivity under mild conditions. vhu.edu.vn A wide array of catalysts, including transition metals and Lewis acids, are employed.

For the synthesis of 3-substituted furans, a rhodium-catalyzed hydroformylation of substituted propargylic alcohols using rhodium acetate (B1210297) and triphenylphosphine (B44618) has been described as a novel method. researchgate.net Other transition metals like palladium and copper are used in cross-coupling and iodocyclization reactions to produce 2,5-disubstituted 3-iodofurans, which can be further elaborated. organic-chemistry.org Gold catalysts have also proven effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols to yield substituted furans. organic-chemistry.org

Lewis acids such as iron(III) chloride (FeCl₃) can catalyze the one-pot propargylation and cycloisomerization of 1,3-dicarbonyl compounds to create tetrasubstituted furans. chemrxiv.org Similarly, molecular iodine (I₂) is a simple and inexpensive catalyst that can efficiently promote the cyclization of α-propargylated carbonyl substrates to form a range of substituted furans under solvent-free and ambient conditions. vhu.edu.vnchemrxiv.org

In the context of biomass conversion, where furanic derivatives are key platform chemicals, catalysis plays a vital role. nih.gov The conversion of furfural (B47365) (a furan derivative) to cyclopentanone, for example, is achieved through catalytic hydrogenation and molecular rearrangement reactions using heterogeneous catalysts like copper-nickel-aluminum hydrotalcites. nih.gov Deep eutectic solvents (DESs) are also emerging as effective media and catalysts for the conversion of biomass into furanic derivatives. nih.gov

The following table highlights various catalysts and their roles in the synthesis and transformation of furan derivatives.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Source |

| Rhodium acetate / Triphenylphosphine | Hydroformylation | Substituted propargylic alcohols | 3-Aryl-substituted furans | researchgate.net |

| FeCl₃ | Substitution / Cyclization | Propargylic acetates / Enoxysilanes | Tri- or tetrasubstituted furans | organic-chemistry.org |

| I₂ | Cycloisomerization | α-Propargyl-β-ketoesters | 3-Carboxy-2,5-disubstituted furans | vhu.edu.vn |

| Silver Nitrate (AgNO₃) | Cyclization | 3-Nonyl-substituted methoxyallene | Dihydrofuran derivative | researchgate.netresearchgate.net |

| CuCl | Elimination / Cyclization | β-Chlorovinyl ketones | 2,5-Disubstituted furans | organic-chemistry.org |

| Au nanoparticles on TiO₂ | Cycloisomerization | Conjugated allenones | Furans | organic-chemistry.org |

| Cu-Ni-Al Hydrotalcite | Hydrogenative Ring Rearrangement | Furfural | Cyclopentanone | nih.gov |

Reaction Kinetics Studies Pertaining to Furan Ring Systems

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding and optimizing the formation and transformation of furan compounds. The kinetics of reactions involving the furan ring are often complex and can be dependent on temperature, pressure, and the specific substituents on the ring. whiterose.ac.uk

The reactions of furan and its alkylated derivatives with hydroxyl (OH) radicals are critical in atmospheric chemistry and combustion. whiterose.ac.uk Studies have shown that these reactions are dominated by the addition of OH to the furan ring at lower temperatures, while H-atom abstraction becomes more significant at temperatures above approximately 900 K. whiterose.ac.uk The rate coefficients for these reactions generally increase with increasing substitution on the furan ring. whiterose.ac.uk For instance, the room temperature rate coefficient for the reaction of OH with 2,5-dimethylfuran (B142691) is higher than that for 2-methylfuran, which in turn is higher than that for unsubstituted furan. whiterose.ac.uk

Kinetic analysis of furan hydrogenation on a Pd(111) surface indicates that the partial pressure of hydrogen is a key factor in controlling the selectivity between hydrogenation and ring-opening reactions. rsc.orgrsc.org While tetrahydrofuran (B95107) (THF) is the kinetically preferred product at lower temperatures, the thermodynamically favored product, 1-butanol (B46404) (from ring opening), is the major product at higher temperatures. rsc.org

In the aqueous ozonation of furans, reaction rate constants were found to vary significantly depending on the type and position of substituents on the furan ring, ranging from 8.5 × 10⁴ to 3.2 × 10⁶ M⁻¹ s⁻¹. nih.gov

The table below presents reaction rate coefficients for various reactions involving furan and its derivatives.

| Reaction | Temperature (K) | Pressure | Rate Coefficient (k) | Source |

| OH + Furan | 298 | High-pressure limit | (3.34 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | whiterose.ac.uk |

| OH + 2-Methylfuran | 298 | - | (7.38 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | whiterose.ac.uk |

| OH + 2,5-Dimethylfuran | 298 | High-pressure limit | (1.10 ± 0.10) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | whiterose.ac.uk |

| Furfural + OH (H-abstraction) | > 400 | - | Becomes faster than OH-addition | acs.org |

| Furfural + OH (OH-addition) | 298–400 | Positive pressure dependence | Dominant pathway in this range | acs.org |

| 2-Furoic Acid + Ozone (aqueous) | - | - | - (Molar yield of α,β-unsaturated dicarbonyls up to 7%) | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Furan, 3 Nonyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying "Furan, 3-nonyl-" from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Headspace Solid-Phase Microextraction (HS-SPME), and Ultra-High-Performance Liquid Chromatography (UHPLC) offer the requisite sensitivity and selectivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Furan (B31954) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like furan and its derivatives. mdpi.comnih.govrestek.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of furan analysis, GC-MS allows for the effective separation of various furan isomers, which can be challenging due to their similar chemical properties. mdpi.comnih.gov For instance, a study successfully separated 2-methyl furan and 3-methyl furan, as well as 2,3-dimethyl furan and 2,5-dimethyl furan, using a specific GC column and optimized temperature programming. mdpi.comnih.gov

The mass spectrometer component of the system provides detailed information about the mass-to-charge ratio of the eluting compounds, enabling their identification. PubChem contains GC-MS data for "Furan, 3-nonyl-", confirming its amenability to this analytical approach. nih.gov The use of a triple quadrupole GC-MS system, particularly in the Multiple Reaction Monitoring (MRM) mode, enhances selectivity and sensitivity, which is crucial when analyzing trace levels of furans in complex matrices like food samples. shimadzu.com This advanced technique minimizes interference from other co-eluting compounds, leading to more reliable and accurate quantification. shimadzu.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques for Furan Derivatives

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile organic compounds, including furan derivatives. restek.comrsc.orgmdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. researchgate.netnih.gov HS-SPME offers several advantages, including simplicity, speed, and high sensitivity, making it particularly suitable for trace analysis. rsc.orgmdpi.com

The efficiency of HS-SPME is influenced by several factors, including the choice of fiber coating, extraction temperature, and extraction time. researchgate.netnih.gov For the analysis of furan and its derivatives, various fiber coatings have been evaluated, with carboxen-polydimethylsiloxane (CAR/PDMS) often being a suitable choice. mdpi.comnih.gov The optimization of extraction conditions is critical to achieve maximum sensitivity and reproducibility. nih.gov For example, a study on the analysis of furan and its derivatives in food matrices determined optimal conditions to be equilibration at 35 °C for 15 minutes followed by adsorption for 15 minutes. mdpi.comnih.gov The use of SPME Arrows, which have a larger surface area and volume of stationary phase compared to traditional fibers, can further enhance analytical sensitivity. restek.comshimadzu.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches for Derivatized Compounds

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and higher resolution. eag.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. eag.com While furan itself is highly volatile and more suited to GC analysis, UHPLC becomes a valuable tool for the analysis of less volatile furan derivatives or when derivatization is employed to enhance detectability.

UHPLC systems can be coupled with various detectors, including photodiode array (PDA) and mass spectrometry (MS), to provide comprehensive analytical data. lcms.cz For instance, a UHPLC method was developed for the simultaneous analysis of furanic compounds and passivators in insulating liquids, achieving baseline separation of seven compounds in just one minute. chromatographyonline.com This demonstrates the speed and efficiency of UHPLC. The technique has been successfully applied to the analysis of various furanic compounds in different matrices, with high recovery and good reproducibility. chromatographyonline.comresearchgate.net The development of UHPLC methods often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation. lcms.czchromatographyonline.com

| Parameter | GC-MS | HS-SPME-GC-MS | UHPLC |

| Principle | Separation based on volatility and polarity, detection by mass. | Extraction of volatiles from headspace, followed by GC-MS. | Separation based on polarity, detection by UV or MS. |

| Analytes | Volatile and semi-volatile compounds. | Volatile compounds. | Non-volatile or derivatized compounds. |

| Sample Prep | Often requires solvent extraction. | Solvent-free, direct headspace sampling. | Sample dissolution, may require derivatization. |

| Sensitivity | High, especially with MRM. | Very high for volatile compounds. | High, dependent on detector. |

| Speed | Moderate, run times can be several minutes. mdpi.com | Fast extraction, overall time depends on GC run. nih.gov | Very fast, often under 5 minutes. chromatographyonline.com |

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopic techniques are indispensable for the definitive structural identification and characterization of "Furan, 3-nonyl-". Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular structure and vibrational modes of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Furan, 3-Nonyl- Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of furan derivatives. The Human Metabolome Database and PubChem provide experimental ¹H and ¹³C NMR spectral data for furan and "Furan, 3-nonyl-", respectively. nih.govhmdb.ca

In the ¹H NMR spectrum of a furan derivative, the chemical shifts and coupling patterns of the protons on the furan ring are characteristic. For a 3-substituted furan like "Furan, 3-nonyl-", one would expect to see signals for the protons at the 2, 4, and 5 positions of the furan ring, in addition to the signals from the nonyl chain. The chemical shifts of these ring protons are influenced by the electron-donating or -withdrawing nature of the substituent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the furan ring and the nonyl side chain would be distinct and aid in confirming the structure of "Furan, 3-nonyl-". The analysis of complex mixtures containing furan derivatives, such as pyrolysis oils, can be challenging due to severe signal overlap in ¹H NMR spectra. aston.ac.uk In such cases, advanced NMR techniques, including multidimensional NMR, can be employed to resolve the complex spectra and identify individual components. aston.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of a furan derivative will exhibit characteristic absorption bands corresponding to the vibrations of the furan ring and the substituent. Key vibrations include C-H stretching, C=C stretching, and ring breathing modes. globalresearchonline.net For "Furan, 3-nonyl-", one would also expect to see characteristic bands for the C-H stretching and bending vibrations of the alkyl (nonyl) chain. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the observed spectral bands. globalresearchonline.net

Raman spectroscopy provides complementary information to IR spectroscopy. Certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C=C stretching vibrations in the furan ring often give rise to strong Raman signals. The study of substituted 5-phenyl-2-furonitriles demonstrated the use of both IR and Raman spectroscopy to investigate the influence of substituents on the vibrational frequencies. chemicalpapers.com The combination of IR and Raman data provides a more complete picture of the vibrational properties of "Furan, 3-nonyl-".

| Spectroscopic Technique | Information Provided | Application to Furan, 3-nonyl- |

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Elucidation of the proton environment on the furan ring and the nonyl chain. |

| ¹³C NMR | Number and type of carbon atoms. | Confirmation of the carbon skeleton, including the furan ring and the nonyl substituent. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups and molecular vibrations. | Identification of characteristic vibrations of the furan ring and the alkyl chain. |

| Raman Spectroscopy | Complementary vibrational information, especially for non-polar bonds. | Analysis of C=C stretching and other vibrations of the furan ring. |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it provides a definitive molecular fingerprint for volatile compounds like Furan, 3-nonyl-. The molecular formula for Furan, 3-nonyl- is C₁₃H₂₂O, with a monoisotopic mass of approximately 194.167 Da. studysmarter.co.uk

In a typical GC-MS analysis using Electron Ionization (EI), the Furan, 3-nonyl- molecule is bombarded with high-energy electrons (commonly 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at m/z 194. restek.com This molecular ion is a radical cation and is prone to fragmentation. The resulting fragmentation pattern is unique to the compound's structure and serves as its "fingerprint." shout.educationorgchemboulder.com

The fragmentation of 3-nonylfuran is governed by established principles, including the stability of the resulting carbocations and radicals. orgchemboulder.comslideshare.net The primary fragmentation pathways include:

Benzylic-type Cleavage: The bond between the furan ring and the nonyl side chain (the C-C bond at the 3-position of the furan) is a point of likely cleavage. This is due to the formation of a resonance-stabilized furfuryl-type cation. Cleavage at this C-C bond results in a prominent ion.

Alkyl Chain Fragmentation: The long nonyl chain undergoes characteristic fragmentation, typically involving the loss of successive alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇). This leads to a series of peaks separated by 14 mass units (the mass of a CH₂ group). gatech.edu

McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur. For 3-nonylfuran, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the furan ring could lead to the elimination of a neutral alkene molecule.

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is known as the base peak. ccea.org.uk For 3-nonylfuran, the base peak is often the result of the favorable benzylic-type cleavage.

Table 1: Predicted Mass Spectrum Fragmentation of Furan, 3-Nonyl- This table is based on general fragmentation principles for alkyl-substituted aromatic compounds.

| m/z (mass/charge) | Proposed Ion Structure/Fragment Lost | Fragmentation Pathway |

| 194 | [C₁₃H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the alkyl chain |

| 151 | [M - C₃H₇]⁺ | Loss of a propyl radical from the alkyl chain |

| 123 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical from the alkyl chain |

| 95 | [C₅H₃O-CH₂]⁺ | Cleavage at the β-carbon of the alkyl chain |

| 81 | [C₅H₅O]⁺ | Cleavage at the α-carbon of the alkyl chain (benzylic-type) |

Note: The exact relative intensities can vary based on the specific MS instrument conditions.

High-resolution mass spectrometry (HRMS) can distinguish Furan, 3-nonyl- from other compounds with the same nominal mass by providing a highly accurate mass measurement, allowing for the determination of its elemental composition. ccea.org.uk

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method, such as GC-MS. d-nb.info The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. d-nb.info

For a relatively volatile and non-polar compound like Furan, 3-nonyl-, derivatization is not always necessary for standard GC-MS analysis. chromatographyonline.com However, specific analytical challenges may warrant a derivatization strategy.

Rationale for Derivatization of Furan, 3-Nonyl-:

Enhanced Detectability: For analyses requiring ultra-trace level detection, derivatization with a reagent containing a halogenated group (e.g., pentafluorobenzyl bromide, PFBBr) can significantly improve the sensitivity of an Electron Capture Detector (ECD). researchgate.net

Improved Chromatographic Properties: While 3-nonylfuran chromatographs well on standard non-polar columns, derivatization can be used to alter its retention time to move it away from interfering peaks in a complex matrix. d-nb.info

Structural Confirmation: Specific derivatization reactions can target the furan ring, providing additional evidence for its presence and substitution pattern.

Potential Derivatization Reactions: Furan rings are sensitive to strong acids, which can cause polymerization or ring-opening, so derivatization conditions must be chosen carefully. pharmaguideline.com

Silylation: This is a common derivatization technique, but it typically targets active hydrogen atoms, such as those in -OH, -NH₂, or -SH groups. orgchemboulder.com Furan, 3-nonyl- lacks these functional groups, making direct silylation unlikely. However, if the compound were first oxidized to introduce a hydroxyl group, silylation could then be applied.

Acylation: Similar to silylation, acylation targets active hydrogens. It is not a direct strategy for 3-nonylfuran itself. pharmaguideline.com

Alkylation/Acylation of the Furan Ring: While often considered a synthetic tool, reactions that add a functional group to the furan ring could theoretically be adapted for analytical derivatization. For example, a mild Friedel-Crafts acylation using a catalyst like boron trifluoride could introduce a carbonyl group, which could then be further derivatized (e.g., with PFBHA) for enhanced detection. pharmaguideline.comucp.pt This multi-step approach would be complex and reserved for very specific analytical needs.

Table 2: Theoretical Derivatization Strategies for Furan, 3-Nonyl-

| Derivatization Type | Reagent Class | Target Functionality | Purpose |

| Halogenation | Electrophilic Halogenating Agents (e.g., N-Bromosuccinimide) | Furan Ring (α-position) | Introduce a halogen for ECD detection |

| Ring-Opening followed by Esterification | Oxidizing Agent (e.g., O₃) then Alcohol/Acid Catalyst | Furan Ring | Create a more polar, easily identifiable derivative |

| Hydroformylation | CO/H₂ with a metal catalyst | Furan Ring | Introduce an aldehyde group for further derivatization |

It is important to note that these are theoretical strategies. In practice, direct analysis by modern, sensitive GC-MS systems, particularly those with tandem mass spectrometry (MS/MS) capabilities like a triple quadrupole, is often sufficient for the selective and quantitative analysis of alkylfurans without the need for derivatization. shimadzu.commdpi.com

Computational Chemistry and Theoretical Studies on Furan, 3 Nonyl

Molecular Modeling and Simulation of Furan (B31954), 3-Nonyl- Structures and Reactivity

Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure, conformational flexibility, and potential reactivity of Furan, 3-nonyl-. mdpi.comwiley.com These computational approaches allow for the construction and visualization of molecular models, providing a foundation for understanding its chemical behavior. wiley.comscirp.org

Molecular mechanics, a key component of molecular modeling, can be used to predict the stable conformations of Furan, 3-nonyl- by calculating the potential energy of the molecule as a function of its atomic coordinates. This involves the use of force fields, which are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. By minimizing this energy, the most likely three-dimensional structures of the molecule can be identified.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of Furan, 3-nonyl- over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with surrounding molecules or a solvent. This information is crucial for understanding how the molecule behaves in a realistic chemical environment and can reveal important aspects of its reactivity. For instance, simulations can highlight which parts of the molecule are most flexible or sterically accessible, providing clues about potential sites for chemical reactions.

Table 1: Key Aspects of Molecular Modeling and Simulation for Furan, 3-Nonyl-

| Technique | Application to Furan, 3-Nonyl- | Insights Gained |

| Molecular Mechanics | Prediction of low-energy conformations. | Identification of the most stable 3D structures. |

| Molecular Dynamics | Simulation of molecular motion over time. | Understanding of flexibility, solvent effects, and interaction dynamics. |

| Conformational Analysis | Systematic search for all possible spatial arrangements. | Mapping of the potential energy surface and identification of conformational isomers. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and reactivity of Furan, 3-nonyl-. researchgate.netwikipedia.org DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. wikipedia.orgnih.gov

These calculations can provide valuable information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are critical for understanding the molecule's reactivity. For Furan, 3-nonyl-, the HOMO would indicate regions of high electron density, suggesting sites that are susceptible to electrophilic attack. Conversely, the LUMO would indicate regions of low electron density, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT calculations can be used to model reaction pathways and determine the structures and energies of transition states. This allows for the elucidation of reaction mechanisms at a molecular level. For example, by calculating the energy profile for a potential reaction involving the furan ring or the nonyl side chain, researchers can predict the feasibility of the reaction and identify the rate-determining step.

Table 2: Application of Quantum Chemical Calculations to Furan, 3-Nonyl-

| Calculation Type | Property Investigated | Significance for Furan, 3-Nonyl- |

| Geometry Optimization | Most stable molecular structure. | Provides accurate bond lengths and angles. |

| Frequency Analysis | Vibrational frequencies. | Confirms the nature of stationary points (minimum or transition state) and can be compared with experimental IR and Raman spectra. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO, LUMO, and HOMO-LUMO gap. | Predicts sites of electrophilic and nucleophilic attack and overall reactivity. researchgate.net |

| Transition State Search | Energy barriers of chemical reactions. | Elucidates reaction mechanisms and predicts reaction rates. |

In Silico Approaches to Understand Molecular Interactions and Scaffold Design

In silico methods are computational techniques used to study molecular interactions and guide the design of new molecules with desired properties. researchgate.netuaeh.edu.mx For Furan, 3-nonyl-, these approaches can be employed to understand how it might interact with biological targets or to use its furan core as a scaffold for developing new compounds. researchgate.netlifechemicals.com

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org If Furan, 3-nonyl- were being investigated for potential biological activity, docking studies could be used to predict its binding mode and affinity to a specific protein receptor. biomedpharmajournal.org This involves placing the 3D structure of Furan, 3-nonyl- into the binding site of a target protein and evaluating the interaction energies. The results can help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding. frontiersin.org

The furan ring in Furan, 3-nonyl- can also be considered a molecular scaffold. researchgate.net A scaffold is the core structure of a molecule to which various functional groups can be attached. lifechemicals.com In silico scaffold-based design involves using computational methods to explore different chemical modifications to the furan ring and the nonyl side chain to create new molecules with potentially enhanced or novel properties. rsc.orgbiosolveit.de This can involve generating virtual libraries of related compounds and using computational filters to prioritize those with the most promising characteristics for synthesis and further testing.

Table 3: In Silico Approaches for Furan, 3-Nonyl-

| In Silico Method | Application | Potential Outcome |

| Molecular Docking | Predicting the binding of Furan, 3-nonyl- to a biological target. | Identification of potential binding modes and affinities. biomedpharmajournal.org |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features responsible for biological activity. | Guiding the design of new molecules with similar activity. |

| Scaffold-Based Design | Using the furan core to generate new molecular entities. | Discovery of novel compounds with desired properties based on the Furan, 3-nonyl- structure. researchgate.netlifechemicals.com |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity. | Identifying other molecules with similar structural features to Furan, 3-nonyl-. |

Biological and Bio Inspired Research Involving Furan, 3 Nonyl Scaffolds

Exploration of Furan (B31954), 3-Nonyl- as a Synthetic Scaffold for Bioactive Compounds

The "scaffold" concept is fundamental in medicinal chemistry for generating and comparing core structures of bioactive compounds to discover new active molecules. organic-chemistry.org The Furan, 3-nonyl- structure serves as a key scaffold in the synthesis of more complex molecules, where the furan ring provides a rigid core and the nonyl group introduces a significant lipophilic component. This combination is explored in synthetic chemistry to create novel compounds for research applications.

The synthesis of heterocyclic derivatives using a 3-nonyl-furan scaffold is exemplified by the creation of oxa-preussin, an analog of the naturally occurring alkaloid, preussin (B1679086). rsc.orgsci-hub.se The synthesis starts with a 3-nonyl-substituted methoxyallene (B81269), which undergoes lithiation and subsequent addition to an electrophile like phenylethanal. rsc.orgsci-hub.se This reaction yields an allenyl alcohol.

This intermediate is then subjected to a silver nitrate-catalyzed 5-endo-trig cyclization to form two diastereomeric dihydrofuran derivatives. rsc.orgsci-hub.se Subsequent acidic hydrolysis of the enol ether moiety in these dihydrofurans leads to the formation of the corresponding heterocyclic ketones, specifically cis- and trans-2-benzyl-5-nonyl-tetrahydrofuran-3-one. sci-hub.se These ketones are key intermediates built upon the Furan, 3-nonyl- scaffold, demonstrating its utility in generating complex heterocyclic systems for further study. rsc.orgsci-hub.se

Table 1: Key Intermediates in the Synthesis of Oxa-Preussin

| Compound Name | Starting Material(s) | Key Reaction | Product | Reference |

|---|---|---|---|---|

| Allenyl alcohol | 3-Nonyl-substituted methoxyallene, Phenylethanal | Lithiation, Addition | Allenyl alcohol intermediate | rsc.orgsci-hub.se |

| Dihydrofuran derivatives | Allenyl alcohol | Silver nitrate-catalyzed 5-endo-trig cyclization | Diastereomeric dihydrofuran derivatives | rsc.orgsci-hub.se |

| 2-Benzyl-5-nonyl-tetrahydrofuran-3-one | Dihydrofuran derivatives | Acidic hydrolysis | cis- and trans-ketones | sci-hub.se |

| all-cis-6 (Oxa-preussin) | cis-2-Benzyl-5-nonyl-tetrahydrofuran-3-one | Stereoselective reduction with L-Selectride | 2-Benzyl-5-nonylfuran-3-ol derivative | rsc.orgsci-hub.se |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. managingip.commdpi.com In the context of 3-nonyl-furan derivatives, preliminary SAR insights can be gathered from the stereoselective synthesis of oxa-preussin. sci-hub.se

The reduction of the ketone intermediate, cis-2-benzyl-5-nonyl-tetrahydrofuran-3-one, with different reducing agents yields different stereoisomers of the final alcohol product. sci-hub.se For instance, treatment with sodium borohydride (B1222165) in ethanol (B145695) produces a 3:1 mixture of the all-cis-6 and r-2,t-3,c-5-6 diastereomers. sci-hub.se However, using a more sterically hindered reducing agent like L-Selectride results in a highly stereoselective reduction, yielding the all-cis-6 diastereomer (oxa-preussin) with high selectivity. rsc.orgsci-hub.senih.gov

The ability to selectively synthesize and isolate different stereoisomers is a foundational step in SAR studies. By comparing the biological activities of these distinct diastereomers, researchers can determine which spatial arrangement of the functional groups (the hydroxyl, benzyl, and nonyl groups around the furan core) is most effective for a specific biological target. While detailed activity data for these specific oxa-preussin precursors is not extensively published, the synthetic methodology provides the necessary tools for such research. The cytotoxicity of the final products, including racemic and enantiopure (-)-preussin, has been investigated, with several compounds showing high cytotoxicity against MCF-7 tumor cells, highlighting the potential of the underlying scaffold. rsc.orgnih.gov

Design and Synthesis of Furan, 3-Nonyl- Based Heterocyclic Derivatives for Research Applications

Investigating Furan, 3-Nonyl- as a Structural Component of Natural Products

The furan ring is a recurring motif in a wide array of natural products. derpharmachemica.com However, the specific "Furan, 3-nonyl-" moiety is not commonly reported as a constituent of naturally occurring compounds in the reviewed literature. More frequently, related structures such as furanones (or butenolides) bearing long alkyl chains, including nonyl groups, are found in nature. nih.govnaturalproducts.netnaturalproducts.net

An example is Squamostatin E, a natural product that contains a complex structure including a 2-methyl-2H-furan-5-one ring substituted with a long chain that incorporates a nonyl group as a linker. nih.gov While not a simple Furan, 3-nonyl-, this and other similar natural products demonstrate that the combination of a furan-type ring and a nonyl chain is a structural feature employed by nature.

Bio-inspired synthetic efforts, such as the synthesis of oxa-preussin, further highlight the relevance of the 3-nonyl-furan scaffold. rsc.orgsci-hub.se Preussin itself is a natural product first isolated from the fungus Aspergillus candidus. researchgate.net The synthesis of oxa-preussin, an oxygen-containing analog, is directly based on a 3-nonyl-substituted furanone core, demonstrating how synthetic chemistry uses bio-inspired scaffolds to create novel molecules for research. rsc.orgsci-hub.se

Mechanistic Studies of Molecular Interactions with Biological Targets

Mechanistic studies that elucidate the specific molecular interactions between Furan, 3-nonyl- and biological targets are not extensively detailed in the available scientific literature. Understanding these interactions at an atomic level is key to drug discovery and is often achieved through techniques like molecular docking and structural biology. cambridgemedchemconsulting.commdpi.com

These studies typically investigate non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the small molecule (ligand) and the protein target. cambridgemedchemconsulting.comresearchgate.net For a molecule like Furan, 3-nonyl-, the long nonyl chain would be expected to participate in significant hydrophobic interactions within a protein's binding pocket. cambridgemedchemconsulting.com The furan ring's oxygen atom could act as a hydrogen bond acceptor. cambridgemedchemconsulting.com

While general principles of molecular interactions are well-established, specific studies detailing the binding mode and interaction energies for Furan, 3-nonyl- with particular enzymes or receptors are not publicly available. Research on related structures, such as the analog oxa-preussin, has included cytotoxicity studies against cancer cell lines, which is the first step toward more in-depth mechanistic investigation. rsc.orgnih.gov Further research would be required to identify specific biological targets and to characterize the precise molecular interactions that underpin its observed biological activity.

Q & A

Q. What are the optimal gas chromatography (GC) parameters for separating and identifying 3-nonylfuran in complex mixtures?

Methodological Answer: Use a non-polar column (e.g., DB-1 or HP-5) with dimensions of 30 m length, 0.25 mm diameter, and 0.25 μm phase thickness. Set the temperature gradient starting at 40°C (held for 1 min), ramping at 10°C/min to 280°C, and held for 5 min. Helium as the carrier gas at 1 mL/min improves resolution. Retention indices (RI) should be cross-referenced with NIST databases for alkyl-substituted furans . Adjustments may be needed due to 3-nonylfuran’s longer alkyl chain, which increases retention time compared to shorter-chain analogs like 3-phenylfuran.

Q. How can I verify the purity of synthesized 3-nonylfuran?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts of the furan ring protons (δ 6.3–7.5 ppm) and alkyl chain protons (δ 0.8–1.6 ppm) to literature values. Use HRMS to confirm the molecular ion peak at m/z 194.2 (C₁₃H₂₂O). Discrepancies in purity may arise from residual solvents or side products; employ preparative GC or column chromatography for purification .

Q. What safety protocols are critical when handling 3-nonylfuran in lab settings?

Methodological Answer:

- Use engineering controls (e.g., fume hoods) to limit airborne exposure.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in labeled, airtight containers away from oxidizers.

- Implement emergency showers/eye wash stations and decontamination protocols for spills .

Advanced Research Questions

Q. How can computational models predict the photochemical behavior of 3-nonylfuran?

Methodological Answer: Perform density functional theory (DFT) calculations using basis sets like aug-cc-pVTZ for oxygen and carbon atoms. Simulate K-edge photoionization cross-sections to compare with experimental X-ray absorption spectra. Adjust continuum-like function parameters to account for the alkyl chain’s electron-donating effects, which may shift absorption edges compared to unsubstituted furan .

Q. What experimental design principles apply when studying 3-nonylfuran’s reactivity in polymerization reactions?

Methodological Answer: Use a factorial design to test variables: catalyst type (e.g., Lewis acids), temperature (80–150°C), and monomer ratios. Monitor reaction progress via Fourier-transform infrared (FT-IR) spectroscopy, focusing on furan ring C-O-C stretching (∼1,250 cm⁻¹) and alkyl chain C-H bending (∼1,450 cm⁻¹). Non-linear regression models (e.g., Design Expert software) can optimize conditions for yield and molecular weight .

Q. How should researchers resolve contradictions in thermal stability data for 3-nonylfuran?

Q. What strategies improve the sensitivity of mass spectrometric detection for 3-nonylfuran derivatives?

Methodological Answer:

- Derivatization: Introduce electron-capturing groups (e.g., pentafluorobenzyl) to enhance ionization efficiency.

- Tandem MS/MS: Use collision-induced dissociation (CID) to isolate fragment ions (e.g., m/z 95 for the furan ring).

- Matrix selection: For MALDI-TOF, α-cyano-4-hydroxycinnamic acid (CHCA) reduces background noise .

Data Analysis & Reporting

Q. How should researchers statistically validate 3-nonylfuran quantification results in environmental samples?

Methodological Answer:

Q. What are best practices for visualizing 3-nonylfuran’s structural interactions in publications?

Methodological Answer:

- For crystallography: Include ORTEP diagrams with thermal ellipsoids at 50% probability (e.g., using CCDC deposition codes).

- Avoid overcrowding figures: Limit to 2–3 key structures or spectra. Use color to differentiate bonds/functional groups, adhering to journal guidelines .

Synthesis & Characterization

Q. What steps ensure reproducibility in 3-nonylfuran synthesis via Friedel-Crafts alkylation?

Methodological Answer:

- Standardize substrate ratios (furan:alkylating agent = 1:1.2) and reaction time (12–24 hr).

- Monitor by thin-layer chromatography (TLC; hexane:ethyl acetate 9:1).

- Characterize intermediates (e.g., alkyliodide precursors) via GC-MS to confirm regioselectivity .

Advanced Applications

Q. How can 3-nonylfuran be integrated into green chemistry workflows?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.